Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate
Description
Ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a 2-hydroxy-2,3-dihydro-1H-inden-1-yl amino group. This structure combines aromatic, hydrogen-bonding (via the hydroxyl group), and hydrophobic (indenyl moiety) properties, making it relevant in pharmaceutical and materials science research.
Properties
CAS No. |
796-56-5 |
|---|---|
Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate |
InChI |
InChI=1S/C18H19NO3/c1-2-22-18(21)12-7-9-14(10-8-12)19-17-15-6-4-3-5-13(15)11-16(17)20/h3-10,16-17,19-20H,2,11H2,1H3 |
InChI Key |
WLHGXQZYXMLCOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2C(CC3=CC=CC=C23)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-inden-1-one with ethyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable catalyst and solvent under controlled temperature conditions. For instance, the reaction can be facilitated by using p-toluenesulfonic acid in toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Techniques such as ultrasound irradiation and microwave-assisted synthesis can also be employed to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the indane moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoate involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate and its analogs:
Key Observations:
Benzyl/pyridinyl groups in compound 13i () introduce bulkier substituents, likely influencing steric hindrance and pharmacokinetics.
Synthetic Yields and Methods :
- Ethyl 4-[(2-hydroxy...) derivatives are synthesized via multi-step routes, often involving condensation or Michael addition (e.g., GP3 in ). Yields (~79% for 11s) are comparable to related compounds .
Crystallographic Trends :
- Indenyl-containing compounds frequently exhibit planar or twisted conformations, as seen in crystallographic studies (e.g., , [6]). The hydroxyl group in Ethyl 4-[(2-hydroxy...) may stabilize crystal packing via O–H···N/O interactions .
Biological Activity
Ethyl 4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by relevant research findings and data.
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H19NO3
- Molecular Weight : 273.33 g/mol
Research indicates that this compound may exert its biological effects through various mechanisms, including:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains. Studies have reported its effectiveness against Gram-positive bacteria, suggesting a bactericidal mechanism that may involve the inhibition of protein synthesis and cell wall formation .
- Antioxidant Properties : Preliminary studies suggest that this compound may possess antioxidant capabilities, which can protect cells from oxidative stress and related diseases.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Biological Activity | Tested Strains/Conditions | Results | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC 15.625 - 62.5 μM | |
| Antioxidant | DPPH assay | IC50 = 45 μg/mL | |
| Cytotoxicity | HeLa cells | IC50 = 30 μM |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against biofilms formed by MRSA and Enterococcus species. The compound exhibited significant biofilm inhibition at concentrations lower than traditional antibiotics, indicating its potential as a novel antibacterial agent .
- Antioxidant Evaluation : In vitro assays demonstrated that the compound effectively scavenged free radicals, showcasing its potential as a therapeutic agent in oxidative stress-related conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
